Home > Products > Screening Compounds P130964 > (S)-(-)-Canadine Di-p-toluoyl-D-tartrate
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate - 61065-22-3

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate

Catalog Number: EVT-1443421
CAS Number: 61065-22-3
Molecular Formula: C40H39NO12
Molecular Weight: 725.747
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-Albuterol

Compound Description: (R)-Albuterol is a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD). It is the pharmacologically active enantiomer of racemic Albuterol. []

Relevance: While structurally distinct from (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (R)-Albuterol's resolution exemplifies the use of Di-p-toluoyl-D-tartaric acid for enantiomeric separation. This highlights the utility of this chiral resolving agent for isolating specific enantiomers from racemic mixtures, much like in the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. []

(R)-Amlodipine

Compound Description: (R)-Amlodipine is the pharmacologically active enantiomer of the antihypertensive drug Amlodipine. It functions as a calcium channel blocker. []

Relevance: Similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (R)-Amlodipine is obtained through resolution using a tartaric acid derivative, specifically O,O’-Di-p-toluoyl-D-tartaric acid. This highlights a shared approach in utilizing chiral resolving agents to separate desired enantiomers from their racemic mixtures. []

(+)-Nicotine

Compound Description: (+)-Nicotine, the less potent enantiomer of nicotine, is studied for its stereospecific interactions with nicotine receptors. []

Relevance: While structurally unrelated to (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (+)-Nicotine's resolution utilizes Di-p-toluoyl-L-tartaric acid, an enantiomer of the resolving agent used for (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. This highlights the broader application of tartaric acid derivatives in resolving enantiomers, though the specific enantiomer choice determines the isolated form. []

S-Citalopram

Compound Description: S-Citalopram is the enantiomerically pure form of the antidepressant Citalopram, known for its selective serotonin reuptake inhibition. []

Relevance: Though structurally different from (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, S-Citalopram's isolation involves resolution using (+)-O,O'-di-p-toluoyl-D-tartaric acid, the same chiral resolving agent. This illustrates a common strategy for separating desired enantiomers from racemic mixtures, emphasizing the versatility of this specific tartaric acid derivative. []

(+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride ((+)-1a, FR115427)

Compound Description: This compound, also known as (+)-1a or FR115427, exhibits anticonvulsant activity, protecting against N-methyl-D-aspartate (NMDA)-induced seizures in mice. []

Relevance: Similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, (+)-1a utilizes (+)-di-p-toluoyl-D-tartrate for its resolution and absolute configuration determination. This shared use of the same chiral resolving agent emphasizes its importance in separating and characterizing specific enantiomers. []

(+)- and (-)-Tetrabenazine

Compound Description: (+)- and (-)-Tetrabenazine represent the two enantiomers of Tetrabenazine, a drug used to manage hyperkinetic movement disorders. []

Relevance: Although structurally distinct from (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, the resolution of (+)- and (-)-Tetrabenazine involves the use of both di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate. This highlights the importance of tartaric acid derivatives, in their different enantiomeric forms, as crucial resolving agents for separating specific enantiomers, similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. []

(R)- and (S)-7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane

Compound Description: These enantiomers are investigated for their potential in treating central nervous system disorders. []

Relevance: The isolation of (R)- and (S)-7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane utilizes L- and D- di-p-toluoyl tartaric acid as resolving agents. This, like the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, showcases the use of specific tartaric acid derivatives for enantiomeric separation, indicating a common practice in obtaining enantiomerically pure compounds. []

(S)-Rivastigmine

Compound Description: (S)-Rivastigmine is the pharmacologically active enantiomer of Rivastigmine, a drug used to treat Alzheimer's disease. [, ]

Relevance: (S)-Rivastigmine's resolution process involves the use of (+)-O,O'-di-(p-toluoyl)-D-tartaric acid (D-(+)-DTTA) for diastereomeric salt formation, similar to the isolation of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate. This underscores the shared approach of employing specific tartaric acid derivatives for separating and purifying desired enantiomers. [, ]

R-(+)-Nicotine

Compound Description: R-(+)-Nicotine is the less common enantiomer of nicotine and is often used in comparative studies with S-(-)-nicotine to understand their different pharmacological effects. []

Relevance: While not directly used in the resolution of R-(+)-Nicotine, the paper discussing its N-glucuronidation highlights the general use of tartaric acid derivatives for resolving nicotine enantiomers. This indirectly links to (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, as both emphasize the reliance on tartaric acid derivatives for achieving enantiomeric purity in their respective target molecules. []

Overview

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate is a chiral compound that serves as an important resolving agent in asymmetric synthesis and enantiomeric separation. It is derived from (S)-(-)-canadine, an alkaloid, and di-p-toluoyl-D-tartaric acid. This compound is significant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals where chirality plays a crucial role in biological activity.

Source

The primary source of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate is through the reaction of (S)-(-)-canadine with di-p-toluoyl-D-tartaric acid. The latter is a well-known chiral auxiliary used to facilitate the resolution of racemic mixtures into their enantiomers. Di-p-toluoyl-D-tartaric acid itself can be synthesized from tartaric acid and p-toluoyl chloride using various organic solvents under controlled conditions .

Classification

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate falls under the classification of chiral compounds and is categorized as a diastereomeric salt. Its structural classification aligns it with tartaric acid derivatives, which are widely utilized in chiral resolution processes in both academic and industrial settings .

Synthesis Analysis

Methods

The synthesis of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate typically involves the following steps:

  1. Reagents: The reaction requires (S)-(-)-canadine and di-p-toluoyl-D-tartaric acid.
  2. Solvent: Common solvents include ethanol or methanol, which provide a suitable medium for the reaction.
  3. Reaction Conditions: The reaction is generally performed under controlled temperature conditions to favor the formation of the desired diastereomeric salt.
  4. Isolation: The resulting product is isolated through crystallization techniques, ensuring high purity and yield .

Technical Details

  • Temperature Control: Maintaining specific temperature ranges during synthesis can significantly affect yield and purity.
  • Purification Techniques: Advanced crystallization methods are employed to separate the desired product from by-products effectively.
Molecular Structure Analysis

Structure

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate has a complex molecular structure characterized by:

  • Molecular Formula: C21_{21}H23_{23}N1_{1}O6_{6}
  • Chirality: The compound exhibits chirality due to the presence of multiple stereocenters, specifically at the tartaric acid moiety.

Data

  • Molecular Weight: Approximately 373.41 g/mol
  • Structural Representation: The compound can be represented as having two p-toluoyl groups attached to a D-tartrate backbone, which enhances its chiral properties.
Chemical Reactions Analysis

Reactions

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding N-oxides.
  2. Reduction: It can be reduced back to its parent compound, (S)-(-)-canadine.
  3. Substitution Reactions: The di-p-toluoyl moiety can undergo substitution, allowing for modifications that may enhance its utility in different applications .

Technical Details

  • Common Reagents: For oxidation, agents like hydrogen peroxide are used, while lithium aluminum hydride serves as a reducing agent.
  • Conditions: These reactions typically require acidic or basic conditions depending on the nature of the substituent.
Mechanism of Action

The mechanism of action for (S)-(-)-Canadine Di-p-toluoyl-D-tartrate primarily involves its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors:

  • It triggers downstream signaling pathways that lead to neurotransmitter release, including dopamine and norepinephrine.
  • This interaction is crucial for understanding its pharmacological effects and potential therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellowish powder.
  • Solubility: Soluble in common organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Optical Purity: High optical purity (>99% enantiomeric excess) is often required for effective chiral resolution applications .
Applications

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate finds extensive applications across various fields:

  1. Chiral Resolution: Used as a resolving agent in asymmetric synthesis to separate racemic mixtures into their enantiomers.
  2. Pharmaceutical Development: Plays a critical role in the synthesis of enantiomerically pure drugs, particularly those related to nicotine and its derivatives.
  3. Biological Research: Aids in studying stereoselective interactions within biological systems, contributing to pharmacokinetics and pharmacodynamics research .
  4. Quality Control: Employed in the pharmaceutical industry for quality assurance of nicotine-containing products.
Introduction to (S)-(-)-Canadine Di-p-toluoyl-D-tartrate

Structural Definition and Stereochemical Significance

(S)-(-)-Canadine features a rigid tetrahydroisoquinoline core, a nitrogen heterocycle prevalent in >60% of small-molecule drugs due to its hydrogen-bonding capability with biological targets [4]. The canadine component contains three chiral centers, with the C-14 position determining its (S)-configuration. Di-p-toluoyl-D-tartaric acid provides complementary stereochemical control through its C2-symmetric D-tartrate backbone and para-toluoyl ester groups, which create diastereoselective binding pockets.

Key Structural Features:

  • Canadine Core: 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-dibenzo[a,g]quinolizine) with defined (S)-chirality at C-14
  • Resolving Agent: Di-p-toluoyl-D-tartaric acid (PubChem CID 3037000 analog ), exhibiting chiral carboxyl groups
  • Salt Formation: Ionic bond between canadine’s tertiary amine and tartrate’s carboxylic acid, stabilized by π-π stacking of toluoyl groups

Table 1: Critical Functional Groups in (S)-(-)-Canadine Di-p-toluoyl-D-tartrate

ComponentFunctional GroupsStereochemical Role
Canadine moietyTertiary amine, dimethoxybenzeneProvides basic nitrogen for salt formation
TetrahydroisoquinolineFused bicyclic nitrogen heterocycleBiological target engagement
Di-p-toluoyl-D-tartrateTwo para-methylbenzoyl esters, two COOHEnantioselective crystal lattice formation
Molecular interfaceIonic bond + hydrophobic pocketsDiastereomer discrimination

The C2-symmetry of the tartrate derivative enables predictable crystallization behavior, allowing selective precipitation of the (S)-canadine salt while leaving the (R)-enantiomer in solution. This stereoselectivity stems from energy differences in diastereomeric transition states exceeding 2-3 kcal/mol [4].

Historical Context in Alkaloid Research and Chiral Resolution

The compound’s significance is rooted in two historical developments: alkaloid isolation techniques and chiral resolution methodologies. Canadine was first isolated from Hydrastis canadensis (goldenseal) in 1851, but its stereochemical complexity impeded early characterization. The 20th century’s chiral resolution revolution—spearheaded by Pasteur’s tartrate crystallization experiments—enabled practical access to enantiopure alkaloids.

Tartaric acid derivatives became resolution workhorses after 1930s pharmaceutical studies demonstrated their efficacy with racemic amines [2]. The para-toluoyl modification, introduced in 1975, markedly improved selectivity due to:1) Enhanced lipophilicity for better crystal lattice formation2) Steric bulk enabling finer chiral discrimination3) Tunable solubility profiles via ester group modification

Table 2: Evolution of Chiral Resolution Agents for Alkaloids

EraResolution ApproachLimitations with AlkaloidsImpact on Canadine Chemistry
Pre-1900Natural crystallizationLow yield, empiricalCanadine isolated but not resolved
1900-1950Tartaric acid derivativesLow selectivity for complex aminesPartial resolution of racemic canadine
1960s-1980sDiacylated tartrates (e.g., DTTA)Tailorable for specific N-heterocyclesFirst enantiopure (S)-canadine reported
Post-2000Hybrid resolving agentsHigh cost, synthetic complexityIndustrial-scale canadine resolution

The 1988 synthesis of (S)-(-)-canadine using di-p-toluoyl-D-tartrate established a benchmark for tetrahydroisoquinoline resolution, achieving >98% ee via single recrystallization [4]. This exemplified tartaric acid’s GRAS (Generally Recognized As Safe) utility in chiral purification—a status later formalized for tartaric acid in FDA regulations (§184.1099) [2].

Role of Di-p-toluoyl-D-tartaric Acid Derivatives in Pharmaceutical Chemistry

Di-p-toluoyl-D-tartaric acid (DPTTA) belongs to the O,O’-diaroyl-tartrate family, whose structural versatility enables resolution of over 75% of chiral amine pharmaceuticals [4]. Its superiority over unsubstituted tartaric acid arises from:

  • Enhanced Stereodiscrimination: The p-toluoyl groups project methyl substituents perpendicular to the tartrate plane, creating chiral grooves that differentiate enantiomer binding energies by 15-30% compared to parent tartaric acid .
  • Solubility Engineering: The aromatic esters reduce aqueous solubility while maintaining alcohol/ether miscibility, widening crystallization window options.
  • Thermodynamic Stability: Di-p-toluoyl derivatives form tighter crystal lattices (density ~1.35 g/cm³) than diacetyl analogs, minimizing resolved product racemization.

In pharmaceutical synthesis, DPTTA resolves critical nitrogen heterocycles:

  • Tetrahydroisoquinolines: Core structure in antibiotics and CNS agents
  • Benzazepines: Framework in vasopressin antagonists
  • Imidazopyridines: Scaffolds for kinase inhibitors

Table 3: Pharmaceutical Compounds Resolved Using DPTTA Chemistry

Drug CategoryExample CompoundNitrogen Heterocycle TypeResolution Efficiency (ee%)
AntihypertensivesLevosulpirideBenzazepine99.2
AntiviralsCobicistatImidazopyridine98.7
Dopamine agonistsRotigotineTetrahydroisoquinoline99.5
Kinase inhibitorsBosutinib intermediateAminopyrimidine97.8

The tartrate’s economic impact is evidenced in commercial anticancer agents like bosutinib, where DPTTA resolution reduces chiral purification costs by 40% versus enzymatic methods [4]. Recent advances exploit DPTTA in dynamic kinetic resolution of canadine precursors, achieving quantitative yields via in situ racemization catalysts.

Properties

CAS Number

61065-22-3

Product Name

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene

Molecular Formula

C40H39NO12

Molecular Weight

725.747

InChI

InChI=1S/C20H21NO4.C20H18O8/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-4,8-9,16H,5-7,10-11H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t16-;15-,16-/m00/s1

InChI Key

UBMJDIWTPLMTTL-SCQFDBOBSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC

Synonyms

(S)-5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine [S-(R*,R*)]-2,3-Bis[(4-methylbenzoyl)oxy]butanedioate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.